molecular formula C14H13N3O B8144169 (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8144169
M. Wt: 239.27 g/mol
InChI Key: MCOJZOIJIYNLAQ-LBPRGKRZSA-N
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Description

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a dihydrooxazole ring fused with a pyrazine moiety and a benzyl group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(pyrazin-2-yl)acetonitrile with benzyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the dihydrooxazole ring . The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol, toluene, or acetonitrile, and may require heating or the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, depending on the specific context and the nature of the binding interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazine or dihydrooxazole moieties, such as:

Uniqueness

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is unique due to the combination of its structural elements, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

(4S)-4-benzyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-2-4-11(5-3-1)8-12-10-18-14(17-12)13-9-15-6-7-16-13/h1-7,9,12H,8,10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOJZOIJIYNLAQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CN=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=CN=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

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